![molecular formula C14H8BrN3O B11825166 2-Bromo-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11825166.png)

2-Bromo-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

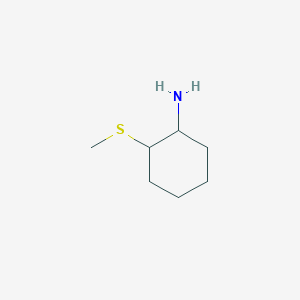

2-Brom-1-(4-Hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-carbonitril ist eine heterozyklische Verbindung, die ein Bromatom, eine Hydroxyphenylgruppe und einen Pyrrolo[2,3-b]pyridin-Kern mit einer Carbonitrilgruppe enthält.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Brom-1-(4-Hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-carbonitril umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beginnt mit der Bromierung von 1-(4-Hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-carbonitril. Die Bromierung kann mit Brom oder N-Bromsuccinimid (NBS) in Gegenwart eines geeigneten Lösungsmittels wie Dichlormethan unter kontrollierten Temperaturbedingungen durchgeführt werden.

-

Bromierung

Reagenzien: Brom oder N-Bromsuccinimid (NBS)

Lösungsmittel: Dichlormethan

Bedingungen: Raumtemperatur bis leicht erhöhte Temperaturen

-

Cyclisierung und Funktionalisierung

- Der Pyrrolo[2,3-b]pyridin-Kern kann durch Cyclisierungsreaktionen unter Verwendung geeigneter Vorläufer hergestellt werden, gefolgt von Funktionalisierungsschritten zur Einführung der Hydroxyphenyl- und Carbonitrilgruppen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege für die großtechnische Synthese umfassen. Dies beinhaltet die Verwendung von Durchflussreaktoren, um die Reaktionsbedingungen präzise zu kontrollieren und die Ausbeute und Reinheit zu verbessern. Darüber hinaus kann der Einsatz von automatisierten Systemen für die Reagenzzugabe und die Produktabtrennung die Effizienz und Skalierbarkeit verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane under controlled temperature conditions.

-

Bromination

Reagents: Bromine or N-bromosuccinimide (NBS)

Solvent: Dichloromethane

Conditions: Room temperature to slightly elevated temperatures

-

Cyclization and Functionalization

- The pyrrolo[2,3-b]pyridine core can be constructed through cyclization reactions involving suitable precursors, followed by functionalization steps to introduce the hydroxyphenyl and carbonitrile groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to control reaction conditions precisely and improve yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Reaktionstypen

-

Substitutionsreaktionen

- Das Bromatom in der Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen es durch andere Nucleophile wie Amine oder Thiole ersetzt wird.

-

Oxidation und Reduktion

- Die Hydroxyphenylgruppe kann an Oxidationsreaktionen teilnehmen, um Chinone zu bilden, oder an Reduktionsreaktionen, um Phenole zu bilden.

-

Cyclisierungs- und Kupplungsreaktionen

- Die Verbindung kann verschiedene Cyclisierungsreaktionen eingehen, um komplexere heterozyklische Strukturen zu bilden. Sie kann auch an Kupplungsreaktionen wie der Suzuki-Miyaura-Kupplung teilnehmen, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Natriumazid, Kaliumthiocyanat

Oxidation: Kaliumpermanganat, Chromtrioxid

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid

Kupplungsreaktionen: Palladiumkatalysatoren, Boronsäuren

Hauptprodukte

Substitutionsprodukte: Aminoverbindungen, Thiolverbindungen

Oxidationsprodukte: Chinone

Reduktionsprodukte: Phenole

Kupplungsprodukte: Biarylverbindungen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird 2-Brom-1-(4-Hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-carbonitril als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie und Medizin

In der biologischen und medizinischen Forschung wird diese Verbindung auf ihr Potenzial als Therapeutikum untersucht. Ihre strukturellen Merkmale legen nahe, dass sie mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren könnte, was sie zu einem Kandidaten für die Medikamentenentwicklung macht. Studien könnten sich auf ihre entzündungshemmenden, krebshemmenden oder antimikrobiellen Eigenschaften konzentrieren.

Industrie

Im industriellen Bereich kann diese Verbindung bei der Entwicklung neuer Materialien wie organischer Halbleiter oder organischer Leuchtdioden (OLEDs) eingesetzt werden. Ihre Fähigkeit, verschiedene chemische Reaktionen einzugehen, macht sie zu einem vielseitigen Zwischenprodukt bei der Synthese funktioneller Materialien.

Wirkmechanismus

Der Mechanismus, durch den 2-Brom-1-(4-Hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-carbonitril seine Wirkungen entfaltet, hängt von seiner Interaktion mit molekularen Zielstrukturen ab. Wenn es beispielsweise als Enzyminhibitor wirkt, kann es an das aktive Zentrum des Enzyms binden und so den Zugang des Substrats blockieren und die Enzymaktivität hemmen. Die Hydroxyphenylgruppe kann Wasserstoffbrückenbindungen bilden, während das Bromatom an Halogenbrückenbindungen teilnehmen kann, was zur Bindungsaffinität und Spezifität der Verbindung beiträgt.

Wirkmechanismus

The mechanism by which 2-Bromo-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The hydroxyphenyl group can form hydrogen bonds, while the bromine atom can participate in halogen bonding, contributing to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-Brom-1-(4-Hydroxyphenyl)-1H-pyrrol-3-carbonitril

- 2-Brom-1-(4-Hydroxyphenyl)-1H-indol-3-carbonitril

- 2-Brom-1-(4-Hydroxyphenyl)-1H-pyrrolo[3,2-b]pyridin-3-carbonitril

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen ist 2-Brom-1-(4-Hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-carbonitril aufgrund seiner spezifischen Anordnung von funktionellen Gruppen und des Pyrrolo[2,3-b]pyridin-Kerns einzigartig. Diese einzigartige Struktur kann zu unterschiedlicher chemischer Reaktivität und biologischer Aktivität führen, was sie zu einer wertvollen Verbindung für Forschung und Entwicklung macht.

Eigenschaften

Molekularformel |

C14H8BrN3O |

|---|---|

Molekulargewicht |

314.14 g/mol |

IUPAC-Name |

2-bromo-1-(4-hydroxyphenyl)pyrrolo[2,3-b]pyridine-3-carbonitrile |

InChI |

InChI=1S/C14H8BrN3O/c15-13-12(8-16)11-2-1-7-17-14(11)18(13)9-3-5-10(19)6-4-9/h1-7,19H |

InChI-Schlüssel |

LTXWDTHTXSFRGP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(N=C1)N(C(=C2C#N)Br)C3=CC=C(C=C3)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Z)-1-(2-hydroxyphenyl)ethylideneamino]urea](/img/structure/B11825095.png)

![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-carbamoyl-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B11825114.png)

![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2-methylpropan-2-yl)oxy]oxane-3,4,5-triol](/img/structure/B11825121.png)

![(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11825122.png)

![1-Bromo-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B11825148.png)

![3-(4-Nitrobenzenesulfonyl)-5-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11825178.png)